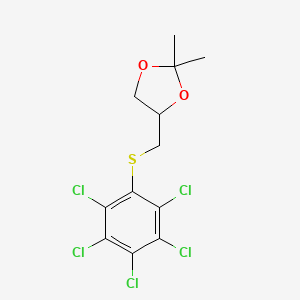
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a pentachlorophenylthio group, which is a phenyl ring substituted with five chlorine atoms and a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with pentachlorothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pentachlorophenylthio group to a thiol or sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The pentachlorophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-4-((trichlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((tetrachlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((pentachlorophenylthio)ethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is unique due to the presence of five chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This high degree of chlorination can enhance the compound’s stability and resistance to degradation, making it suitable for various applications.
属性
CAS 编号 |
73987-11-8 |
|---|---|
分子式 |
C12H11Cl5O2S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H11Cl5O2S/c1-12(2)18-3-5(19-12)4-20-11-9(16)7(14)6(13)8(15)10(11)17/h5H,3-4H2,1-2H3 |
InChI 键 |
DVLUIQKNFOKCIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















